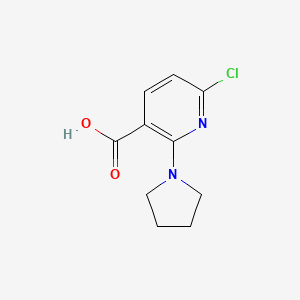

6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid

Description

Current Perspectives on Nicotinic Acid Derivatives in Synthetic Organic Chemistry

Nicotinic acid, also known as niacin or vitamin B3, is a pyridine-based molecule that serves as a crucial precursor in the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme in numerous metabolic processes. frontiersin.org Beyond its biological role, the nicotinic acid scaffold is a cornerstone in synthetic organic chemistry and medicinal chemistry. Its derivatives have demonstrated a wide array of applications, proving effective in treating various diseases. chemistryjournal.netresearchgate.net

The versatility of the nicotinic acid core allows for extensive chemical modification, leading to a broad spectrum of biologically active compounds. Researchers have synthesized and evaluated numerous derivatives for analgesic, anti-inflammatory, and antimicrobial properties. nih.govnih.gov For instance, a series of 2-substituted phenyl derivatives of nicotinic acid were synthesized and showed notable analgesic and anti-inflammatory activities. semanticscholar.orgjst.go.jp

In the agricultural sector, nicotinic acid derivatives are integral to the development of modern agrochemicals. Compounds like diflufenican (B1670562) (a herbicide), flonicamid (B1672840) (an insecticide), and boscalid (B143098) (a fungicide) are built upon this scaffold. nih.gov The development of novel derivatives continues, with compounds like aminopyrifen (B605478) and cyclobutrifluram (B12774741) emerging as next-generation fungicide candidates. nih.gov Furthermore, 2-chloronicotinic acid and its derivatives are recognized as pivotal intermediates in the synthesis of antibiotics, anti-cardiovascular drugs, and various agrochemicals. atlantis-press.com The strategic synthesis of these derivatives often involves multi-step processes, including esterification, nucleophilic substitution, and hydrolysis, to introduce desired functional groups and modulate the molecule's properties. atlantis-press.com

The Pyrrolidine (B122466) Moiety as a Privileged Scaffold in Heterocyclic Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is widely regarded as a "privileged scaffold" in medicinal chemistry. tandfonline.comufrj.br This designation stems from its frequent appearance in a multitude of biologically active compounds, including a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

The significance of the pyrrolidine moiety can be attributed to several key physicochemical and structural features:

Three-Dimensionality: Unlike flat aromatic rings, the non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for a more effective exploration of three-dimensional pharmacophore space. This 3D coverage is crucial for precise interactions with biological targets like proteins and enzymes. nih.govresearchgate.net

Stereochemistry: The pyrrolidine ring contains stereogenic centers, allowing for the creation of various stereoisomers. The specific spatial orientation of substituents can drastically alter the biological profile of a molecule, enabling fine-tuning of its activity and selectivity. nih.govresearchgate.net

Physicochemical Properties: The nitrogen atom imparts basicity and hydrophilicity, which can improve the pharmacokinetic properties of a drug candidate, such as aqueous solubility. tandfonline.com

Synthetic Accessibility: The nitrogen atom is nucleophilic and represents a prime position for substitution, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov Furthermore, established synthetic methods allow for the functionalization of the ring at various positions. researchgate.netnih.gov

The pyrrolidine scaffold is a component of numerous natural products, particularly alkaloids, and has been incorporated into drugs for a vast range of therapeutic areas, including antiviral, anticancer, and antidiabetic agents. tandfonline.comnih.govnih.gov Its structural rigidity and capacity for diverse substitutions make it an invaluable tool for medicinal chemists in the design of novel therapeutic agents. tandfonline.com

Contextualization of 6-Chloro-2-(pyrrolidin-1-yl)nicotinic Acid within Pyridine-Based Chemical Space

The compound this compound represents a confluence of the two previously discussed structural motifs: the nicotinic acid core and the pyrrolidine ring. This specific combination places it within a well-explored yet still promising area of chemical space. The molecule is an analogue of nicotine (B1678760), which itself consists of a pyridine (B92270) ring linked to a N-methylpyrrolidine ring. mdpi.com

Research into molecules combining these two scaffolds has yielded compounds with significant biological activities, particularly as ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov For example, studies have shown that N-[(6-chloro-3-pyridinyl)methyl] compounds featuring a pyrrolidine moiety are potent inhibitors of ³H-nicotine binding at the α4β2 nAChR. nih.gov Another high-affinity ligand for nAChRs, 5-(2-(4-pyridinyl)vinyl)-6-chloro-3-(1-methyl-2-(S)-pyrrolidinylmethoxy)pyridine, also features this chloro-substituted pyridine and pyrrolidine combination, highlighting the importance of this structural arrangement for receptor binding. nih.gov The synthesis of various pyrrolidine-substituted nicotine analogs has been a subject of pharmacological investigation, further cementing the significance of this chemical class. nih.gov

Significance of the Chloro-Substitution Pattern on the Nicotinic Acid Core

The presence and position of a halogen substituent on an aromatic or heteroaromatic ring can profoundly influence a molecule's chemical reactivity and biological activity. In the case of this compound, the chlorine atom at the 6-position of the pyridine ring is a critical feature.

The 6-chloro-nicotinic acid framework is a valuable building block in organic synthesis. For instance, it has been used in the preparation of coordination polymers. nih.gov From a biological activity perspective, the 6-chloro substitution has been shown to be advantageous. In a study of novel N-(thiophen-2-yl) nicotinamide derivatives, the presence of a chlorine atom at the 6-position of the pyridine ring was found to significantly enhance fungicidal activity against cucumber downy mildew. nih.gov

Furthermore, research on ligands for neuronal nicotinic acetylcholine receptors has identified the 6-chloro-3-pyridinyl moiety as a key component for high-potency compounds. A novel synthesis that converted (-)-nicotine to its 6-chloro analogue resulted in a two-fold increase in potency, underscoring the positive contribution of the chlorine atom in this position. nih.gov The chlorine atom not only modifies the electronic properties of the pyridine ring but can also participate in specific interactions, such as halogen bonding, which can influence crystal packing and receptor-ligand binding. researchgate.net

Interactive Data Tables

Table 1: Fungicidal Activity of Substituted N-(thiophen-2-yl) nicotinamide Derivatives This table showcases research findings on the effect of substitutions on the pyridine ring on fungicidal activity against cucumber downy mildew (CDM). Note the high activity of the compound with chloro substitutions at both the 5th and 6th positions.

| Compound ID | Substitution on Pyridine Ring | EC₅₀ (mg/L) against CDM |

| 4a | None | >500 |

| 4c | 5,6-difluoro | 19.89 |

| 4f | 5,6-dichloro | 1.96 |

| 4h | 6-chloro | 142.61 |

Data sourced from a study on N-(thiophen-2-yl) nicotinamide derivatives. nih.gov

Table 2: Potency of 6-Chloro-3-pyridinyl Ligands at the α4β2 Neuronal Nicotinic Acetylcholine Receptor (nAChR) This table presents the binding affinities (IC₅₀ values) of several compounds containing the 6-chloro-3-pyridinyl moiety, demonstrating their high potency.

| Compound | IC₅₀ (nM) |

| (-)-Nicotine | 3.8 |

| 1-[(6-Chloro-3-pyridinyl)methyl]-2-imidazolidine | 6.0 |

| N-[(6-Chloro-3-pyridinyl)methyl]pyrrolidine | 9.0 |

| Imidacloprid | 155 |

Data sourced from a study on novel ligands for the α4β2 nAChR. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-pyrrolidin-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-8-4-3-7(10(14)15)9(12-8)13-5-1-2-6-13/h3-4H,1-2,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRJTRNEDJZVJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=N2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 6 Chloro 2 Pyrrolidin 1 Yl Nicotinic Acid

Mechanistic Studies of Substitution Reactions on the Pyridine (B92270) Ring

The chemical behavior of 6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid is significantly influenced by the electronic properties of its constituent functional groups attached to the pyridine core. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic aromatic substitution (SNAr). This reactivity is further modulated by the substituents: the chlorine atom at the 6-position acts as a good leaving group, the carboxylic acid at the 3-position is an electron-withdrawing group that further activates the ring, and the pyrrolidinyl group at the 2-position is an electron-donating group which may exert a deactivating effect. However, the combined activating effects of the ring nitrogen and the carboxylic acid group are generally sufficient to facilitate nucleophilic attack, primarily at the 6-position.

Mechanistically, nucleophilic substitution on the pyridine ring of this compound can be envisaged to proceed via one of two primary pathways: a stepwise addition-elimination mechanism or a concerted mechanism.

The stepwise mechanism involves the initial attack of a nucleophile on the carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the pyridine ring, with significant stabilization afforded by the electronegative nitrogen atom and the electron-withdrawing carboxylic acid group. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the final substitution product. The formation of this Meisenheimer complex is typically the rate-determining step of the reaction.

Alternatively, a concerted mechanism may be operative, wherein the bond formation with the incoming nucleophile and the cleavage of the carbon-chlorine bond occur in a single, synchronous step through a single transition state. Computational studies on related pyridine systems suggest that concerted mechanisms can be favorable, particularly with good leaving groups such as chloride. The specific reaction conditions and the nature of the nucleophile would be critical in determining the predominant pathway.

Table 1: Potential Nucleophilic Substitution Products

| Nucleophile | Potential Product |

| Methoxide (CH₃O⁻) | 6-Methoxy-2-(pyrrolidin-1-yl)nicotinic acid |

| Ammonia (NH₃) | 6-Amino-2-(pyrrolidin-1-yl)nicotinic acid |

| Thiophenoxide (C₆H₅S⁻) | 6-(Phenylthio)-2-(pyrrolidin-1-yl)nicotinic acid |

| This table illustrates hypothetical products from nucleophilic substitution reactions on this compound. |

Reaction Pathways and Transition State Analysis of Derivatization Reactions

The derivatization of this compound can be approached by targeting either the carboxylic acid functionality or through substitution at the 6-position of the pyridine ring.

Reactions involving the carboxylic acid group include standard transformations such as esterification and amidation. For instance, esterification with an alcohol under acidic conditions would likely proceed via a Fischer esterification mechanism. A transition state analysis of this reaction would reveal a tetrahedral intermediate formed from the nucleophilic attack of the alcohol on the protonated carbonyl carbon. Similarly, amidation, typically achieved by activating the carboxylic acid (e.g., conversion to an acid chloride) followed by reaction with an amine, would proceed through a tetrahedral transition state.

For derivatization via nucleophilic substitution at the 6-position, a computational transition state analysis would be invaluable for elucidating the precise reaction mechanism. In a stepwise pathway, two distinct transition states would be expected, corresponding to the formation and collapse of the Meisenheimer intermediate. The first transition state, leading to the intermediate, would represent the higher energy barrier and thus be the rate-determining step. In a concerted pathway, a single transition state would be observed, characterized by the simultaneous formation of the new nucleophile-carbon bond and the breaking of the carbon-chlorine bond.

Table 2: Hypothetical Energetic Profile for a Stepwise SNAr Reaction

| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) |

| Initial | Reactants | 0 |

| TS1 | First Transition State | +20 |

| Intermediate | Meisenheimer Complex | +8 |

| TS2 | Second Transition State | +12 |

| Final | Products | -10 |

| This table presents a hypothetical energy profile for a stepwise nucleophilic aromatic substitution reaction. The values are illustrative and would require specific quantum chemical calculations for validation. |

Stability and Degradation Pathway Investigations (excluding toxicology)

The stability of this compound is subject to various environmental factors, including pH, temperature, and ultraviolet radiation. Several abiotic degradation pathways can be postulated based on the known chemistry of related chloropyridine and nicotinic acid derivatives.

Hydrolysis: The carbon-chlorine bond on the pyridine ring, while relatively stable, is susceptible to hydrolysis under forcing conditions such as elevated temperatures or extremes of pH. This reaction would proceed via a nucleophilic aromatic substitution mechanism with water or hydroxide ions acting as the nucleophile, resulting in the formation of 6-Hydroxy-2-(pyrrolidin-1-yl)nicotinic acid.

Photodegradation: Chlorinated aromatic compounds are often sensitive to photochemical degradation. Exposure to UV radiation could induce homolytic cleavage of the C-Cl bond, generating a pyridinyl radical. This highly reactive intermediate could then abstract a hydrogen atom from the surrounding medium to yield 2-(pyrrolidin-1-yl)nicotinic acid.

Thermal Degradation: At elevated temperatures, nicotinic acid derivatives can undergo decarboxylation. For the title compound, this would involve the loss of carbon dioxide from the carboxylic acid group, leading to the formation of 6-Chloro-2-(pyrrolidin-1-yl)pyridine.

The persistence of certain pyridine carboxylic acid herbicides in the environment suggests that this compound may also exhibit a degree of resistance to rapid and complete degradation under ambient environmental conditions.

Table 3: Potential Abiotic Degradation Products

| Degradation Pathway | Major Product |

| Hydrolysis | 6-Hydroxy-2-(pyrrolidin-1-yl)nicotinic acid |

| Photodegradation | 2-(Pyrrolidin-1-yl)nicotinic acid |

| Thermal Decarboxylation | 6-Chloro-2-(pyrrolidin-1-yl)pyridine |

| This table summarizes the likely major products resulting from the abiotic degradation of this compound. |

Structure Activity Relationship Sar Paradigms in 6 Chloro 2 Pyrrolidin 1 Yl Nicotinic Acid Derivatives

Influence of Substituent Variations on Molecular Properties

Systematic modification of the substituents on the parent scaffold is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's physicochemical and pharmacological properties.

The halogen atom at the 6-position of the pyridine (B92270) ring plays a significant role in modulating the electronic character of the ring and can engage in specific interactions, such as halogen bonding. nih.govmdpi.com The nature of the halogen (Fluorine, Chlorine, Bromine, Iodine) influences factors like acidity of the carboxylic group, dipole moment, and metabolic stability.

Research on related scaffolds indicates that the size and electronegativity of the halogen are critical. For instance, in some 1-phenylbenzazepine series, a 6-chloro group was found to enhance affinity for the D1 receptor. mdpi.com Conversely, three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis of certain nicotinic acetylcholine (B1216132) receptor (nAChR) ligands suggests that bulky substituents at the 6-position of the pyridine ring can reduce affinity. acs.org The structural influence of halogens generally increases in the order of Cl < Br < I, corresponding to the increasing size and polarizability which enhances the potential for halogen bonding. mdpi.com This suggests that while a chloro group may be beneficial, larger halogens like bromo or iodo could introduce steric hindrance or form different interactions, altering the activity profile.

Table 1: Postulated Influence of Halogen Substitution at Position 6 This table is illustrative, based on general principles of halogen substitution in medicinal chemistry.

| Halogen (X) at Position 6 | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Potential Impact on Activity |

|---|---|---|---|

| F | 1.47 | 3.98 | Strong electron-withdrawing effect, potential for H-bonding, small size minimizes steric clash. |

| Cl | 1.75 | 3.16 | Balances steric and electronic effects, known to enhance affinity in some scaffolds. mdpi.com |

| Br | 1.85 | 2.96 | Increased size may lead to steric hindrance; stronger potential for halogen bonding than chlorine. mdpi.com |

| I | 1.98 | 2.66 | Largest size, most likely to cause steric issues but has the strongest potential for structure-directing halogen bonds. mdpi.com |

The five-membered pyrrolidine (B122466) ring is a key structural feature, prized for its three-dimensional character which allows for efficient exploration of pharmacophore space. researchgate.netdntb.gov.uanih.gov Unlike flat aromatic rings, the saturated, non-planar pyrrolidine ring provides specific stereochemical and conformational properties that are crucial for molecular recognition. researchgate.netnih.gov

SAR studies on various pyrrolidine-containing scaffolds have demonstrated that:

Stereochemistry: The stereochemistry at the C2 position of the pyrrolidine ring is often critical. For many nAChR ligands, the (S)-configuration is preferred for maximum affinity and activity. unimi.it

Substitution Patterns: The position and nature of substituents on the pyrrolidine ring can drastically alter biological activity. nih.gov For example, SAR studies on pyrrolidine sulfonamides showed that substitution at the C3 position offered better potency compared to other positions. nih.gov Adding substituents can introduce new chiral centers, control the ring's puckering, and provide additional points of interaction with a target protein. nih.gov

Ring Size Variations: Expanding or contracting the pyrrolidine ring (e.g., to piperidine (B6355638) or azetidine) would significantly alter the geometry and basicity of the nitrogen atom. This changes the angle at which the substituent at the 2-position of the nicotinic acid is presented, likely disrupting optimal binding interactions. The pyrrolidine scaffold is often favored for its specific conformational flexibility, sometimes referred to as "pseudorotation". researchgate.netdntb.gov.uanih.gov

The carboxylic acid group is a key functional handle, often acting as a hydrogen bond donor and acceptor or forming ionic interactions. nih.gov Modifying this group into esters, amides, or other bioisosteres can profoundly impact a molecule's properties. nih.govnih.gov Chemical derivatization can alter polarity, cell permeability, metabolic stability, and the ability to form key interactions with a biological target. researchgate.net

For example, converting the carboxylic acid to a methyl ester would neutralize the negative charge, remove a hydrogen bond donor, and increase lipophilicity. This could enhance membrane permeability but might abolish a critical ionic interaction with a positively charged residue (e.g., Arginine or Lysine) in a binding pocket. Amide derivatives introduce a new hydrogen bond donor and can be used to probe the space around the carboxylic acid binding site by adding different substituents to the amide nitrogen. thermofisher.com Such modifications are pivotal in optimizing a compound's pharmacokinetic and pharmacodynamic profile. researchgate.net

Table 2: Potential Effects of Carboxylic Acid Derivatization

| Derivative | Key Feature Change | Potential Impact on Molecular Recognition |

|---|---|---|

| Methyl Ester | Neutral, more lipophilic | Loss of ionic interaction; loss of H-bond donor capability. |

| Primary Amide | Neutral, retains H-bond donor/acceptor sites | Can substitute for carboxylic acid interactions; may introduce new H-bonds. |

| N-Methyl Amide | Neutral, loses one H-bond donor site | Probes for steric tolerance near the acid binding site. |

| Tetrazole | Acidic bioisostere, more lipophilic | Can mimic the charge and H-bonding of the carboxylic acid but with different spatial and electronic distribution. |

Conformational Analysis and Stereochemical Contributions to Structure-Property Relationships

The bond connecting the pyrrolidine nitrogen to the pyridine C2 position allows for rotation, influencing the relative orientation of the two ring systems. The presence of the chloro group at C6 and the carboxylic acid at C3 creates a specific electronic and steric environment that can favor certain rotational conformers (rotamers). Stereochemistry is paramount; as noted, the chirality at C2 of the pyrrolidine ring can be a decisive factor for activity, with one enantiomer often being significantly more potent than the other. unimi.it This highlights the importance of enantioselective binding to target proteins. researchgate.netnih.gov

Spatial Characteristics and Three-Dimensional Coverage in Relation to Molecular Function

The inclusion of the sp³-hybridized pyrrolidine ring provides greater three-dimensional (3D) coverage compared to analogous structures containing only flat, sp²-hybridized aromatic rings. researchgate.netdntb.gov.uanih.gov This increased 3D complexity allows the molecule to make more specific and extensive contacts within a protein's binding site, often leading to higher affinity and selectivity.

3D-QSAR studies on related scaffolds have shown that steric and electrostatic fields are major determinants of affinity. acs.orgresearchgate.net The coefficient plots from these models often reveal regions where bulky groups are favored and other regions where they are detrimental to activity. acs.org For this class of compounds, the spatial arrangement of the pyrrolidine ring, the halogen atom, and the carboxylic acid group creates a unique 3D pharmacophore that is essential for its molecular function.

Comparative SAR Studies with Related Nicotinic Acid and Pyrrolidine Scaffolds

The SAR of 6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid derivatives can be contextualized by comparing them with other biologically active molecules containing either a nicotinic acid or a pyrrolidine core. nih.gov

Nicotinic Acid Scaffolds: Nicotinic acid (Niacin) and its derivatives are a well-known class of compounds with diverse biological activities. nih.govnih.gov SAR studies across various targets have established the importance of the substitution pattern on the pyridine ring. The position of the carboxylic acid group is critical; isomers like picolinic acid and isonicotinic acid often exhibit entirely different pharmacological profiles, underscoring the geometric importance of the acid relative to the ring nitrogen. nih.govdovepress.com

Pyrrolidine Scaffolds: The pyrrolidine ring is a privileged scaffold found in numerous natural products and synthetic drugs. nih.govresearchgate.netmdpi.com Its value lies in its rigid, yet conformationally flexible, structure and the stereochemical diversity it allows. researchgate.netnih.gov Comparative analysis shows that while the pyrrolidine ring itself provides a foundational 3D structure, the specific substituents and their stereochemistry are what fine-tune the activity towards a particular biological target. nih.govnih.gov

By combining the electronic and structural features of a substituted nicotinic acid with the specific 3D conformational properties of a pyrrolidine ring, this compound derivatives represent a chemical class where SAR is governed by a complex interplay of all three molecular components.

Computational Chemistry and Molecular Modeling of 6 Chloro 2 Pyrrolidin 1 Yl Nicotinic Acid

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) for Frontier Molecular Orbital (HOMO-LUMO) Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.govresearchgate.net A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, and the energy of the LUMO (ELUMO) is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. jocpr.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive. jocpr.com

For 6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid, DFT calculations would be performed to optimize its geometry and then compute the energies of its frontier orbitals. From these energies, various quantum chemical descriptors can be derived to quantify its reactivity.

Table 1: Illustrative DFT-Calculated Quantum Chemical Descriptors for this compound (Note: These values are representative examples for a molecule of this class and are not derived from actual experimental or published computational results for this specific compound.)

| Parameter | Formula | Illustrative Value | Interpretation |

| EHOMO | - | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | - | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. researchgate.net |

| Ionization Potential (I) | -EHOMO | 6.5 eV | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.8 eV | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.21 eV⁻¹ | The reciprocal of hardness, indicating higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | 4.15 eV | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | χ² / (2η) | 3.67 eV | A measure of the energy lowering of a molecule when it accepts electrons. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive sites. jocpr.comresearchgate.net

Different colors on the MEP surface represent varying electrostatic potential values:

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack.

Green: Denotes areas with neutral or zero potential.

For this compound, an MEP map would likely show negative potential (red/yellow) around the electronegative atoms: the oxygen atoms of the carboxylic acid group, the nitrogen atom of the pyridine (B92270) ring, and the chlorine atom. scispace.com These regions would be the primary sites for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms, particularly the one on the carboxylic acid, would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. nih.gov This analysis is crucial for understanding intermolecular interactions. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.commeilerlab.org This technique is instrumental in drug discovery for modeling ligand-receptor interactions at an atomic level. nih.gov The process involves two main stages: sampling the conformational space of the ligand within the receptor's binding site and then ranking these poses using a scoring function. nih.gov

For this compound, a molecular docking simulation would proceed as follows:

Preparation: A 3D structure of the ligand is generated and optimized. A 3D structure of a receptor protein is obtained, typically from a database like the Protein Data Bank.

Simulation: A docking algorithm systematically places the ligand in various positions and orientations within the receptor's active site. jscimedcentral.com

Scoring and Analysis: A scoring function estimates the binding affinity for each pose, usually expressed in kcal/mol. The pose with the lowest binding energy is considered the most stable and likely binding mode. jscimedcentral.com Analysis of this pose reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex.

This method allows for the characterization of how the molecule might interact with biological targets without presupposing a specific activity. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound (Note: This table presents a generic, illustrative output of a docking simulation, as specific target activities are excluded.)

| Parameter | Description | Illustrative Result |

| Binding Affinity | Estimated free energy of binding. More negative values indicate stronger binding. | -7.8 kcal/mol |

| Hydrogen Bonds | Number and type of hydrogen bonds formed between the ligand and receptor. | 3 (with residues Tyr123, Ser150, Gln210) |

| Hydrophobic Interactions | Key amino acid residues involved in non-polar interactions with the ligand. | Leu88, Val95, Ala145, Met208 |

| Other Interactions | e.g., Pi-Pi stacking, salt bridges. | Pi-Pi stacking with Phe125 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical algorithms that correlate the chemical structure of compounds with their physicochemical properties or biological activities. protoqsar.comwikipedia.org These models are powerful predictive tools in chemical design, allowing for the estimation of properties without the need for laboratory experiments. aftonchemical.com

Descriptor Calculation and Feature Selection

The foundation of any QSAR model is the numerical representation of molecular structures using "descriptors." protoqsar.com Molecular descriptors are calculated values that quantify different aspects of a molecule's structure and properties. They can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of functional groups). tandfonline.com

3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular shape, volume, surface area).

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies, dipole moment). nih.gov

For a molecule like this compound, hundreds or even thousands of descriptors can be calculated using specialized software. Because using all descriptors can lead to overfitting, a crucial step is feature selection , where statistical or machine learning techniques are used to identify the most relevant descriptors that have the strongest correlation with the property being predicted. researchgate.net

Table 3: Examples of Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Description |

| 1D | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| 1D | H-bond Donors | Count of hydrogen atoms attached to electronegative atoms (O, N). |

| 1D | H-bond Acceptors | Count of electronegative atoms (O, N) with lone pairs. |

| 2D | LogP | The logarithm of the partition coefficient between octanol and water; a measure of lipophilicity. |

| 2D | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. |

| 3D | Molecular Volume | The van der Waals volume of the molecule. |

| Quantum-Chemical | Dipole Moment | A measure of the overall polarity of the molecule. |

Model Development and Validation for Chemical Property Prediction

Once relevant descriptors are selected, a mathematical model is developed to establish a quantitative relationship between these descriptors (independent variables) and the chemical property of interest (dependent variable). nih.gov Various statistical and machine learning methods can be used for this, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Support Vector Machines (SVM). The resulting equation constitutes the QSAR model. tandfonline.com

The reliability and predictive power of a QSAR model must be rigorously assessed through validation. nih.govbasicmedicalkey.com Validation is essential to ensure the model is not a result of chance correlation and can accurately predict the properties of new, untested compounds. nih.gov Key validation strategies include:

Internal Validation: Assesses the model's robustness using the same data it was trained on. A common method is leave-one-out cross-validation (LOO-CV), which systematically removes one compound, rebuilds the model, and predicts the property of the removed compound. The cross-validated correlation coefficient (Q²) is a measure of internal predictivity. mdpi.com

External Validation: Evaluates the model's ability to predict the properties of an independent set of compounds (the test set) that were not used in model development. The predictive correlation coefficient (R²pred) is calculated for the test set. basicmedicalkey.commdpi.com

A statistically robust and validated QSAR model can then be confidently used to predict specific chemical properties of novel compounds like this compound, guiding further research and development. basicmedicalkey.com

Table 4: Typical Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²pred (Predictive R² for external test set) | Measures the model's ability to predict an independent dataset. | > 0.5 |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | As low as possible |

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic nature of molecules, providing detailed insights into their conformational landscapes. For a molecule such as this compound, understanding its conformational preferences is crucial for elucidating its structure-activity relationships and its potential interactions with biological targets. MD simulations can map out the accessible conformations, their relative energies, and the transition pathways between them, which are fundamental to its chemical behavior.

In a hypothetical study, a series of MD simulations could be performed to exhaustively sample the conformational space of this compound in an aqueous environment. Such simulations would typically involve the use of a well-established force field, such as the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF), which are specifically parameterized for drug-like small molecules. nih.govfrontiersin.org The molecule would be solvated in a periodic box of water molecules, often using a model like TIP3P, to mimic physiological conditions.

The simulation protocol would start with an energy minimization of the system to remove any steric clashes, followed by a gradual heating phase to bring the system to the desired temperature (e.g., 300 K). Subsequently, a period of equilibration under constant temperature and pressure (NPT ensemble) would be carried out to ensure the system reaches a stable state. Finally, a long production run would be conducted to generate the trajectories for conformational analysis.

Interactive Data Table: Hypothetical Simulation Parameters

| Parameter | Value |

| Force Field | CHARMM General Force Field (CGenFF) |

| Solvation Model | TIP3P Water |

| Box Type | Cubic |

| Box Size | 40 Å x 40 Å x 40 Å |

| Temperature | 300 K |

| Pressure | 1 atm |

| Minimization Steps | 5000 |

| Equilibration Time | 1 ns |

| Production Run Time | 100 ns |

| Time Step | 2 fs |

Furthermore, the orientation of the carboxylic acid group is crucial, as its ability to act as a hydrogen bond donor and acceptor is highly dependent on its spatial disposition. The simulations would likely reveal a dynamic equilibrium between several stable rotamers of the carboxylic acid group.

Interactive Data Table: Hypothetical Major Conformational States and Their Populations

| Conformer ID | Dihedral Angle 1 (Pyrrolidine-Pyridine) | Dihedral Angle 2 (Carboxylic Acid-Pyridine) | Population (%) |

| 1 | -150° | 10° | 45 |

| 2 | 30° | 170° | 30 |

| 3 | 90° | -90° | 15 |

| 4 | -60° | 0° | 10 |

These detailed research findings, derived from molecular dynamics simulations, would provide a comprehensive understanding of the conformational behavior of this compound in a solution, which is essential for rationalizing its chemical properties and for guiding future drug design efforts.

Advanced Spectroscopic and Chromatographic Characterization of 6 Chloro 2 Pyrrolidin 1 Yl Nicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of various NMR techniques, a complete assignment of the proton and carbon skeletons of 6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid and its derivatives can be achieved.

High-Resolution Proton (¹H) NMR Spectroscopy

High-resolution proton (¹H) NMR spectroscopy provides critical information regarding the electronic environment and connectivity of protons within a molecule. For the core structure of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the pyrrolidine (B122466) substituent.

Detailed analysis of a derivative, tert-butyl 2-(pyrrolidin-1-yl)-6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)nicotinate, reveals key chemical shifts that can be extrapolated to the parent compound. In this derivative, the protons on the nicotinic acid core appear at specific chemical shifts. For instance, the proton at the 5-position of the pyridine ring is observed as a doublet, while the proton at the 4-position also presents as a doublet, with their coupling constants indicating their ortho relationship.

The pyrrolidine ring protons typically appear as multiplets in the upfield region of the spectrum. The protons alpha to the nitrogen atom are deshielded due to the electron-withdrawing effect of the nitrogen and thus resonate at a lower field compared to the beta protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (Pyridine) | 7.50 - 7.80 | d | ~8.0 |

| H-5 (Pyridine) | 6.50 - 6.80 | d | ~8.0 |

| N-CH₂ (Pyrrolidine) | 3.40 - 3.70 | t | ~6.5 |

| C-CH₂-C (Pyrrolidine) | 1.90 - 2.10 | m | - |

Carbon (¹³C) NMR Spectroscopy

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to.

In the ¹³C NMR spectrum of derivatives of this compound, the carbon atoms of the pyridine ring resonate in the aromatic region (typically δ 110-160 ppm). The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a much lower field (δ > 165 ppm). The carbon atoms of the pyrrolidine ring are observed in the aliphatic region of the spectrum. The carbon atom attached to the chlorine (C-6) is expected to be deshielded, while the carbon attached to the pyrrolidine group (C-2) will also experience a downfield shift.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165.0 - 170.0 |

| C-2 (Pyridine) | 158.0 - 162.0 |

| C-6 (Pyridine) | 150.0 - 155.0 |

| C-4 (Pyridine) | 138.0 - 142.0 |

| C-3 (Pyridine) | 115.0 - 120.0 |

| C-5 (Pyridine) | 110.0 - 115.0 |

| N-CH₂ (Pyrrolidine) | 45.0 - 50.0 |

| C-CH₂-C (Pyrrolidine) | 25.0 - 30.0 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex proton and carbon spectra of molecules like this compound and its derivatives.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. For the nicotinic acid core, a cross-peak between the H-4 and H-5 protons would confirm their adjacent positions on the pyridine ring. Similarly, correlations between the protons of the pyrrolidine ring would elucidate their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the carbon signals based on the previously assigned proton resonances. For example, the signal for the H-4 proton will show a correlation to the C-4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations from the H-4 and H-5 protons to the carbonyl carbon of the carboxylic acid would confirm its position at C-3.

Heteronuclear NMR (e.g., ¹⁵N NMR)

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable insights into the electronic environment of the nitrogen atoms within the molecule. For this compound, two distinct ¹⁵N signals would be expected: one for the pyridine nitrogen and another for the pyrrolidine nitrogen. The chemical shift of the pyridine nitrogen is influenced by the substituents on the ring, while the pyrrolidine nitrogen signal would be in the typical range for secondary amines.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the compound. For this compound (C₁₀H₁₁ClN₂O₂), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula. The presence of the chlorine atom would also be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio) in the mass spectrum.

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 227.0587 |

| [M+Na]⁺ | 249.0407 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatility and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. For nicotinic acid and its derivatives, GC-MS can provide information on their volatility and produce characteristic fragmentation patterns that aid in structural elucidation. mdpi.comsemanticscholar.org

Volatility and Derivatization: Nicotinic acid derivatives, while having some volatility, may require derivatization to improve their chromatographic behavior and prevent thermal degradation in the GC inlet. mdpi.com Esterification of the carboxylic acid group is a common derivatization strategy.

Fragmentation Analysis: The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a unique mass spectrum for each component. The fragmentation pattern of "this compound" would be expected to show characteristic losses of the pyrrolidine ring, the carboxylic acid group, and the chlorine atom, providing valuable structural information. The high resolution and sensitivity of GC-MS make it an effective tool for both qualitative and quantitative analysis of these compounds. mdpi.com

Table 1: Hypothetical GC-MS Data for a Derivatized Derivative of this compound

| Parameter | Value |

| Retention Time (min) | 12.5 |

| Molecular Ion (M+) | [Value corresponding to the derivatized molecule] |

| Key Fragment Ions (m/z) | [Expected m/z values for fragments] |

| Derivatization Agent | Diazomethane (for esterification) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of a broad range of compounds, particularly those that are non-volatile or thermally labile, such as nicotinic acid and its derivatives. This technique is instrumental in determining the purity and confirming the identity of these compounds without the need for derivatization.

LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive detection of mass spectrometry. creative-proteomics.com This combination allows for the detection of trace-level impurities and the clear identification of compounds in complex mixtures. creative-proteomics.com For "this compound," a reversed-phase HPLC method would likely be employed for separation.

The mass spectrometer provides a highly specific detection method, and techniques like tandem mass spectrometry (LC-MS/MS) can offer even greater sensitivity and structural information. creative-proteomics.comresearchgate.net The precision and accuracy of LC-MS make it suitable for quantitative analysis, with detection limits often in the nanogram to picogram range. creative-proteomics.comtandfonline.com

Table 2: Typical LC-MS Parameters for the Analysis of this compound

| Parameter | Description |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of acetonitrile and water with formic acid |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its key structural features.

The spectrum would be expected to show a broad O-H stretching band for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. libretexts.orglibretexts.org The carbonyl (C=O) stretch of the carboxylic acid would appear as a strong absorption between 1760-1690 cm⁻¹. libretexts.orglibretexts.org Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring would be observed between 3000 and 2850 cm⁻¹. udel.edu The C-Cl stretching vibration would likely appear in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1760-1690 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Pyrrolidine Ring | C-H Stretch | 3000-2850 |

| Aromatic Ring | C=C Stretch | ~1600-1450 |

| C-N Stretch | C-N Stretch | ~1350-1000 |

| C-Cl Stretch | C-Cl Stretch | < 800 |

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray diffraction (XRD) techniques are essential for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray diffraction (XRPD) is a critical tool for analyzing the solid forms of pharmaceutical compounds, including identifying different crystalline forms known as polymorphs. nih.gov Different polymorphs of a compound can exhibit distinct physical properties. nih.gov XRPD patterns are unique to each crystalline form and can be used to identify and quantify the presence of different polymorphs in a sample. rigaku.comamericanpharmaceuticalreview.com The technique is also valuable for monitoring phase transformations that may occur under various conditions. rigaku.com

Table 4: Comparison of Single-Crystal XRD and XRPD

| Technique | Information Provided | Sample Requirement |

| Single-Crystal XRD | Absolute 3D structure, bond lengths, bond angles | Single, high-quality crystal |

| Powder XRD (XRPD) | Crystalline phase identification, polymorphism, purity | Polycrystalline powder |

Chromatographic Separation Techniques for Purity and Quantification

Various chromatographic techniques are employed to separate, identify, and quantify the components of a mixture. nih.gov

High-performance liquid chromatography (HPLC) is a widely used and robust method for the analysis of nicotinic acid and its derivatives. creative-proteomics.comsielc.com It is particularly effective for separating polar and non-volatile compounds. creative-proteomics.com Different HPLC methods, such as ion-pair reversed-phase chromatography, can be developed for the rapid separation and sensitive quantification of these compounds. nih.gov

The choice of detector is crucial for sensitivity and specificity. UV detection is common for these compounds due to the presence of the pyridine ring, with a typical detection wavelength around 260 nm. creative-proteomics.com Electrochemical detection can also be used and may offer higher sensitivity for certain derivatives. tandfonline.com For complex biological samples, post-column derivatization can be employed to enhance the absorption of the analytes. nih.gov

Table 5: Common Chromatographic Techniques for Nicotinic Acid Derivatives

| Technique | Principle | Application |

| HPLC with UV Detection | Separation based on polarity, detection by UV absorbance | Purity assessment, quantification |

| LC-MS/MS | Separation by chromatography, detection by mass spectrometry | High-sensitivity quantification, impurity profiling |

| Ion-Pair Chromatography | Separation of ionic compounds using a reversed-phase column and an ion-pairing agent | Analysis of acidic and basic compounds |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A comprehensive review of publicly available scientific literature and chemical databases did not yield a specific, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. However, the development and validation of such a method would be guided by established principles of analytical chemistry, drawing upon methodologies for similar compounds, such as nicotinic acid and its derivatives.

Method development for a compound like this compound would typically commence with the selection of a suitable HPLC column, most likely a reversed-phase column (e.g., C18 or C8), which separates compounds based on their hydrophobicity. The mobile phase composition, a critical factor in achieving optimal separation, would be systematically investigated. This would involve testing various mixtures of an aqueous buffer (e.g., phosphate or acetate buffer) to control pH and an organic modifier (e.g., acetonitrile or methanol) to control the elution strength. The pH of the mobile phase is particularly important for an acidic compound like this compound as it influences its ionization state and, consequently, its retention on the column.

The detection wavelength would be selected based on the UV-Vis spectrum of the compound, typically at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. Other parameters such as column temperature and flow rate would also be optimized to achieve sharp, symmetrical peaks with good resolution from any potential impurities or degradation products.

Once a suitable method is developed, it must undergo rigorous validation in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). This validation process ensures the method is reliable, reproducible, and fit for its intended purpose. Key validation parameters that would be assessed are summarized in the table below.

Table 1: Typical HPLC Method Validation Parameters

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for the analyte should be pure and well-resolved from other peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A correlation coefficient (r²) of ≥ 0.999 is typically required. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Typically, recovery should be within 98-102% of the known amount. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). | The relative standard deviation (RSD) should typically be ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Usually determined based on a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Usually determined based on a signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The results should remain within the defined acceptance criteria when parameters like pH, mobile phase composition, or temperature are slightly varied. |

Without experimental data specific to this compound, a detailed research findings section cannot be provided.

Thin-Layer Chromatography (TLC) and Densitometric Quantification

For the development of a TLC method for this compound, various stationary phases (e.g., silica gel, alumina) and mobile phase systems (a mixture of solvents with varying polarities) would be screened. The goal is to find a system that provides a clear separation of the target compound from its starting materials, by-products, or degradation products. The retardation factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. An optimal Rf value is typically between 0.3 and 0.7 for good separation and accurate quantification.

Visualization of the spots on the TLC plate would be achieved under UV light (typically at 254 nm or 365 nm) if the compound is UV-active. Alternatively, staining reagents can be used.

For quantitative analysis, densitometry is employed. This technique involves scanning the TLC plate with a densitometer, which measures the absorbance or fluorescence of the separated spots. The area of the peak corresponding to the spot is proportional to the amount of the substance. The method would need to be validated for parameters analogous to those in HPLC, such as specificity, linearity, accuracy, and precision, to ensure the reliability of the quantitative results.

Table 2: Parameters for TLC-Densitometric Method Development and Validation

| Parameter | Description |

|---|---|

| Stationary Phase | Selection of the adsorbent layer (e.g., Silica gel 60 F254). |

| Mobile Phase | Optimization of the solvent system to achieve the desired separation (e.g., mixtures of ethyl acetate, hexane, methanol, acetic acid). |

| Sample Application | Precise application of a known volume and concentration of the sample and standard solutions. |

| Development | Development of the chromatogram in a saturated chamber. |

| Detection/Visualization | Method for visualizing the separated spots (e.g., UV detection at a specific wavelength). |

| Densitometric Scanning | Instrumental scanning of the plate to measure the response of the spots. |

| Calibration Curve | Plotting the peak area against the concentration of the standard to establish linearity. |

| Validation | Assessing specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness of the method. |

As no specific research findings on the TLC analysis of this compound have been published, a detailed discussion of experimental results is not possible.

Theoretical Chemical Insights and Rational Molecular Design Principles

Heterocyclic Nitrogen Atom Influence on Molecular Properties

The presence of nitrogen atoms within a molecular structure significantly influences its physicochemical and pharmacological properties. mdpi.comnih.gov In 6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid, two distinct nitrogen atoms—one in the aromatic pyridine (B92270) ring and one in the saturated pyrrolidine (B122466) ring—exert different effects.

The nitrogen atom in the pyridine ring is sp²-hybridized and is an isostere of a benzene (B151609) C-H group. nih.gov Its inclusion in the aromatic ring lowers the electron density of the ring system, making pyridine and its derivatives like nicotinic acid "electron-deficient" compared to benzene. This nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets such as enzymes and receptors. mdpi.comnih.gov Furthermore, the pyridine nitrogen makes the compound a weak base. libretexts.org

In contrast, the nitrogen atom in the pyrrolidine ring is sp³-hybridized and part of a saturated, non-planar five-membered ring. nih.gov This nitrogen is more basic than the pyridine nitrogen and can be protonated under physiological conditions, potentially forming ionic interactions with acidic residues in a protein's binding site. The pyrrolidine ring's non-planar structure, or "pseudorotation," allows it to explore three-dimensional space more effectively than a flat aromatic ring, which can lead to improved binding affinity and selectivity. nih.gov The stereochemistry of substituted pyrrolidine rings can also be a critical determinant of biological activity. nih.gov

Scaffold Diversity and Bioisosteric Replacements within Pyridine and Pyrrolidine Systems

In medicinal chemistry, a scaffold refers to the core structure of a molecule. The pyridine and pyrrolidine rings are considered "privileged scaffolds" because they are frequently found in biologically active compounds and approved drugs. nih.govnih.govnih.govrsc.orgresearchgate.net The versatility of these scaffolds allows for the creation of large libraries of compounds for biological screening. nih.gov

Scaffold diversity and bioisosteric replacement are key strategies in drug design used to optimize potency, improve pharmacokinetic properties, and discover novel chemical entities. researchgate.net Bioisosterism involves replacing a functional group or substructure with another that has similar physical or chemical properties, leading to a similar biological effect.

For the this compound structure, several bioisosteric replacements or scaffold hops could be envisioned to modulate its properties:

Pyridine Ring: The pyridine scaffold could be replaced by other nitrogen-containing heterocycles such as pyrimidine, pyrazine, or imidazopyridine to alter binding interactions, solubility, and metabolic stability. nih.govacs.org

Pyrrolidine Ring: The pyrrolidine ring could be substituted with other cyclic amines like piperidine (B6355638), morpholine, or azepane. mdpi.com This would change the size, conformation, and basicity of the substituent at the 2-position of the pyridine ring.

Chlorine Atom: The chlorine atom can be replaced by other halogens (e.g., fluorine) or bioisosteres like a methyl or trifluoromethyl (CF₃) group. Such changes can significantly impact the compound's lipophilicity, electronic properties, and metabolic stability. nih.gov

| Original Moiety | Bioisosteric Replacement/Scaffold Hop | Potential Impact on Properties |

| Pyridine | Pyrimidine, Imidazole, Pyrazole | Altered hydrogen bonding capacity, modified pKa, different metabolic profile |

| Pyrrolidine | Piperidine, Morpholine, Azetidine | Changes in ring size and conformation, modified basicity (pKa), altered solubility |

| Chlorine | Fluorine (F), Trifluoromethyl (CF₃), Methyl (CH₃) | Modified lipophilicity, altered electronic effects (electron-withdrawing/donating), impact on metabolic stability |

| Carboxylic Acid | Tetrazole, Acyl sulfonamide | Similar acidity (pKa), improved metabolic stability, potential for different binding interactions |

Fragment-Based Drug Design (FBDD) Approaches for Lead Discovery

Fragment-Based Drug Design (FBDD) is a strategy for identifying lead compounds as part of the drug discovery process. sciforschenonline.org It begins by screening libraries of small, low-molecular-weight chemical fragments (typically <300 Daltons) for weak binding to a biological target. Once fragments that bind are identified, they can be optimized through chemical modification to grow their affinity or linked together to produce a larger, more potent lead compound. sciforschenonline.org

The structure of this compound can be deconstructed into several fragments that could be starting points in an FBDD campaign:

A Pyrrolidine Fragment: A simple pyrrolidine could be identified in a screen, binding in a specific pocket of a target protein.

A 6-Chloronicotinic Acid Fragment: This fragment could bind elsewhere on the target, perhaps with its carboxylic acid forming a key hydrogen bond or ionic interaction.

Following the identification of these or similar fragments, medicinal chemists could employ a "fragment linking" or "fragment growing" strategy. In a growing strategy, one of the fragments would be elaborated with additional chemical functionality to increase its interactions with the target, thereby improving its binding affinity. For instance, the pyrrolidine fragment could be grown by adding the 6-chloronicotinic acid moiety. Alternatively, if both fragments were found to bind in adjacent locations on the target, they could be linked together to create a single, high-affinity molecule like this compound. sciforschenonline.org

Ligand Efficiency and Lipophilic Efficiency Metrics in Molecular Optimization

During lead optimization, it is crucial to increase a compound's potency without simultaneously increasing undesirable properties like high molecular weight and lipophilicity, which can lead to poor pharmacokinetics and toxicity. sciforschenonline.org Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are metrics used to assess the quality of compounds and guide their optimization. sciforschenonline.orgcore.ac.ukwikipedia.org

Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom (heavy atom) of a molecule. It is calculated as: LE = -ΔG / HA or approximately 1.4 * pIC₅₀ / HA where ΔG is the free energy of binding, pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and HA is the heavy atom count. A higher LE value is generally desirable, indicating that the compound achieves its potency efficiently with respect to its size. nih.gov

Lipophilic Ligand Efficiency (LLE) , sometimes called LiPE, relates potency to lipophilicity (measured or calculated as LogP or LogD). It is calculated as: LLE = pIC₅₀ - LogP LLE helps to ensure that increases in potency are not solely due to increased lipophilicity. wikipedia.orgresearchgate.net An increase in lipophilicity can lead to non-specific binding, lower solubility, and increased metabolic clearance. sciforschenonline.org Generally, drug candidates with higher LLE values (e.g., >5) are considered to be of higher quality. wikipedia.org

To illustrate the application of these metrics, consider a hypothetical optimization effort starting from a core similar to this compound.

| Compound | R Group | pIC₅₀ | cLogP | Heavy Atoms (HA) | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| Analog 1 | -H | 6.0 | 2.5 | 15 | 0.56 | 3.5 |

| Analog 2 | -F (at pyrrolidine) | 6.5 | 2.7 | 16 | 0.57 | 3.8 |

| Analog 3 | -OH (at pyrrolidine) | 7.2 | 2.1 | 16 | 0.63 | 5.1 |

| Analog 4 | -CF₃ (replaces Cl) | 7.5 | 3.5 | 18 | 0.58 | 4.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

In this hypothetical example, Analog 3 shows the most promise. While its potency (pIC₅₀) is not the absolute highest, it achieves a significant increase in potency while simultaneously reducing lipophilicity (cLogP). This results in the highest LLE value (5.1), suggesting it is the most optimized compound in the series in terms of balancing potency and lipophilicity. This demonstrates how LE and LLE can guide chemists to make modifications that efficiently improve binding without introducing undesirable physicochemical properties. core.ac.uk

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-2-(pyrrolidin-1-yl)nicotinic acid, and how can reaction conditions be optimized for purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 6-chloronicotinic acid derivatives with pyrrolidine under reflux in anhydrous acetonitrile, using potassium carbonate as a base to deprotonate the amine and drive the reaction . Optimization includes controlling reaction temperature (80–100°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 molar ratio of chloronicotinic acid to pyrrolidine). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions on the pyridine ring (e.g., pyrrolidine N–H proton absence due to substitution, aromatic proton splitting patterns) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) coupled with mass spectrometry verifies molecular ion peaks (e.g., [M+H] at m/z 227) and detects impurities (<2%) .

- FT-IR : Key peaks include C=O stretching (~1680 cm) and aromatic C–Cl vibrations (~650 cm) .

Q. How does the compound’s solubility and stability vary across solvents, and what storage conditions are recommended?

- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid and pyrrolidine groups. Limited solubility in water (pH-dependent) requires buffered solutions for biological assays. Stability tests (TGA/DSC) indicate decomposition above 200°C. Store at –20°C under inert gas (argon) to prevent hydrolysis of the chloro substituent .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of pyrrolidine substitution at the 2-position of the pyridine ring?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal that the 2-position’s electron-deficient nature (due to chlorine’s inductive effect at the 6-position) facilitates nucleophilic attack by pyrrolidine. Transition state modeling shows lower activation energy for substitution at the 2-position versus 4-position (ΔΔG‡ ~8 kJ/mol) . Experimental validation uses competitive reactions with deuterated analogs to track substitution kinetics .

Q. How do structural modifications (e.g., fluorination at the 5-position) alter biological activity, and what SAR trends emerge?

- Methodological Answer : Fluorination at the 5-position (as in 5-fluoro-6-chloro-2-(pyrrolidin-1-yl)nicotinic acid) enhances metabolic stability by reducing cytochrome P450 oxidation. In vitro assays (e.g., enzyme inhibition) show a 3-fold increase in IC compared to the non-fluorinated compound. Structure-Activity Relationship (SAR) studies suggest that electron-withdrawing groups at the 5/6 positions improve target binding affinity .

Q. What analytical strategies resolve contradictions in reported crystallographic data for this compound?

- Methodological Answer : Discrepancies in crystal structure reports (e.g., bond angles) are addressed via high-resolution X-ray diffraction (HR-XRD) with synchrotron radiation. Rietveld refinement of powder XRD data and computational crystallography (using programs like Mercury) reconcile differences by accounting for polymorphism or solvent inclusion in lattice structures .

Q. How can in vitro assays be designed to evaluate the compound’s potential as a kinase inhibitor?

- Methodological Answer : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant kinases (e.g., JAK2, EGFR). Pre-incubate the compound (1–100 µM) with kinase/ATP/substrate mixtures. Measure IC values via dose-response curves and validate with Western blotting for phosphorylation inhibition. Counter-screening against unrelated kinases (e.g., PKC) ensures selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.